molecular formula C16H22N4O10 B1401482 Ac4GalNAz CAS No. 653600-56-7

Ac4GalNAz

Cat. No.: B1401482
CAS No.: 653600-56-7
M. Wt: 430.37 g/mol
InChI Key: HGMISDAXLUIXKM-YJUJGKJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac4GalNAz (peracetylated N-azidoacetylgalactosamine) is a metabolically incorporated sugar analog and chemical inhibitor with dual applications in glycobiology: (1) selective inhibition of heparan sulfate (HS) biosynthesis and (2) metabolic labeling of mucin-type O-linked glycans and O-GlcNAcylated proteins.

  • Mechanism of Action:
    this compound acts as a soluble, reversible inhibitor of HS biosynthesis by competing with UDP-GlcNAc in the HS polymerization pathway. It reduces HS levels by up to 32% in CHO cells at 35 µM without affecting chondroitin sulfate/dermatan sulfate (CS/DS) synthesis . For metabolic labeling, this compound is deacetylated intracellularly to GalNAz, converted via the GalNAc salvage pathway to UDP-GlcNAz (mediated by C4-epimerase), and incorporated into O-linked glycans or O-GlcNAcylated proteins .

  • Applications: Developmental Studies: In Xenopus embryos, this compound induces HS-specific developmental defects (e.g., shortened body axis, tail curvature) without perturbing CS/DS . O-GlcNAc Labeling: this compound enables time-resolved tracking of O-GlcNAc dynamics on chromatin-associated proteins and translation factors via bioorthogonal tagging . In Vivo Labeling: It labels mucin-type O-glycans in murine tissues (liver, kidney, heart) and distinguishes B-cell/T-cell subpopulations in splenocytes .
  • Advantages: Selectivity: Unlike UDP-4-azido-4-deoxyxylose (affects both HS and CS in zebrafish), this compound exclusively targets HS . Low Cytotoxicity: No significant cell viability loss observed at ≤200 µM in mammalian cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-azidoacetylgalactosamine-tetraacylated involves multiple steps. The starting material, N-acetylgalactosamine, undergoes acetylation to introduce acetyl groups. Subsequently, the acetyl groups are replaced with azido groups through a series of chemical reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .

Industrial Production Methods

Industrial production of N-azidoacetylgalactosamine-tetraacylated follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as chromatography to obtain the final product .

Chemical Reactions Analysis

Metabolic Incorporation and Salvage Pathway Processing

Ac4GalNAz undergoes deacetylation by cellular esterases to form GalNAz, which enters the hexosamine salvage pathway. Key steps include:

  • Enzymatic phosphorylation by Galactokinase (GalK2) to form GalNAz-1-phosphate .

  • Uridylation by AGX1/GlmU, converting GalNAz-1-phosphate to UDP-GalNAz .

EnzymeSubstrateApparent K<sub>m</sub> (μM)k<sub>cat</sub> (min⁻¹)
GalK2GalNAz310 ± 301.3 ± 0.1
AGX1GalNAz-1-P110 ± 200.14 ± 0.01

Data from in vitro enzymatic assays with engineered salvage pathway enzymes .

Enzymatic Transfer by OGT and GALNTs

UDP-GalNAz derived from this compound demonstrates substrate flexibility:

  • OGT (O-GlcNAc transferase) : Transfers GalNAz to nuclear/cytoplasmic proteins with 15% efficiency relative to UDP-GlcNAc .

  • GALNT1/T2 (mucin O-glycosyltransferases) : No detectable activity with UDP-GalNAz (<1% of UDP-GalNAc) .

Key Findings :

  • Fluorination at the 4-position (4FGalNAz) prevents epimerization to GlcNAz but does not enhance GALNT compatibility .

  • This compound labels nucleocytoplasmic proteins in OGT-overexpressing cells, confirming OGT-dependent transfer .

Cytotoxicity and Non-Enzymatic Reactions

This compound exhibits concentration-dependent effects:

Concentration (μM)Viability (CHO cells)Mechanism
50>90%Metabolic labeling
200~70%Moderate cytotoxicity
500<20%S-glycosylation via β-elimination

Non-enzymatic reactions :

  • Lysate experiments reveal cysteine-reactive intermediates formed via β-elimination at high concentrations .

  • This compound shows lower background labeling than GalNAz due to reduced non-covalent protein interactions .

Comparative Reactivity with Derivatives

DerivativeMetabolic EfficiencyOGT ActivityCytotoxicity (200 μM)
This compoundHighYesModerate
Ac<sub>3</sub>4FGalNAzReduced (~50%)YesLow
Ac<sub>2</sub>GalNAzLowNoNone

Data synthesized from proteomic and biochemical studies .

Scientific Research Applications

Metabolic Labeling and Glycoconjugate Synthesis

Ac4GalNAz serves as a powerful tool for metabolic labeling of glycoconjugates. When introduced into living cells, it replaces the natural monosaccharide N-acetylgalactosamine (GalNAc) in glycan structures. This incorporation allows for the subsequent visualization and analysis of these glycoconjugates through bioorthogonal reactions.

Case Study: Glycoprotein Labeling in CHO Cells

In a study utilizing Chinese Hamster Ovary (CHO) cells, researchers treated cells with this compound to investigate its incorporation into glycoproteins. Flow cytometric analysis revealed robust labeling of various proteins, confirming that this compound can effectively modify the glycoproteome without significantly disrupting cellular functions .

Cancer Immunotherapy

This compound has been employed in cancer immunotherapy to enhance the targeting of tumor cells. By modifying T cells with this compound, researchers have been able to introduce azide groups on the cell surface, facilitating specific targeting of tumor cells through bioorthogonal conjugation with imaging agents or therapeutic compounds.

Table 1: Applications in Cancer Immunotherapy

Cell TypeModificationApplicationReference
T CellsThis compoundTumor targeting via bioorthogonal chemistryBadr et al., 2017
ChondrocytesAc4ManNAzImaging and tracking in joint therapyYoon et al., 2016
MSCsAc4ManNAzDrug delivery and tissue regenerationLee et al., 2019

Imaging and Tracking of Live Cells

The azide groups introduced by this compound can be utilized for imaging purposes. This application is particularly valuable for studying live cells and embryonic development.

Case Study: Zebrafish Embryo Imaging

Research conducted by Laughlin et al. demonstrated that treating zebrafish embryos with this compound allowed for the specific labeling of newly grown surfaces with fluorescent dyes. This technique provided insights into embryonic development through three-dimensional spatiotemporal imaging .

Glycoproteomics and O-Glycoproteome Mapping

This compound is instrumental in mapping the O-glycoproteome, which is crucial for understanding glycosylation patterns involved in various diseases, including cancer.

Table 2: Applications in Glycoproteomics

TechniqueApplicationReference
IsoTaG PlatformSite-specific extraction of O-linked glycopeptidesResearchGate Publication
CuAAC ReactionDetection of azide-modified glycoconjugatesACS Chemical Biology

Therapeutic Potential

The ability to modify cell surfaces with bioorthogonal groups using this compound opens avenues for targeted drug delivery systems and therapeutic interventions.

Case Study: Targeted Drug Delivery

In a study involving modified mesenchymal stem cells (MSCs), researchers utilized Ac4ManNAz (a related compound) for targeted delivery of drugs to tumors. The azide-modified MSCs were successfully tracked using click chemistry techniques, demonstrating the potential for precise therapeutic applications .

Mechanism of Action

N-azidoacetylgalactosamine-tetraacylated exerts its effects through metabolic incorporation into glycoproteins. Once inside the cell, it is processed by the cellular machinery and incorporated into glycoproteins via glycosylation pathways. The azido group remains intact and can be targeted for subsequent bioconjugation reactions .

Comparison with Similar Compounds

Ac4GalNAz is compared to structurally related metabolic chemical reporters (MCRs) and inhibitors based on specificity, efficiency, and biological effects.

Metabolic Labeling Efficiency and Specificity

Glycoprotein Coverage

Compound Primary Targets Labeling Efficiency (Relative to this compound) Notes Reference
This compound Mucin-type O-glycans, O-GlcNAc ++++ (Highest) Nuclear O-GlcNAc enrichment
Ac4GlcNAz O-GlcNAc, N-linked glycans ++ Lower cell-surface incorporation
Ac4ManNAz Sialylated glycoproteins (e.g., gangliosides) +++ Labels distinct glycoproteins in vivo
Ac46AzGal S-glycoproteins (nonspecific) + Artifacts due to S-glycosylation

Subcellular Localization

  • This compound : Predominantly labels nuclear O-GlcNAcylated proteins (e.g., transcriptional regulators) due to C4-epimerase-dependent UDP-GlcNAz synthesis .
  • Ac4GlcNAz : Labels cytoplasmic and nuclear O-GlcNAc but with lower efficiency .
  • Ac4ManNAz : Primarily labels cell-surface sialylated glycoproteins (e.g., immune cell markers) .

Cytotoxicity and Optimal Dosing

Compound Viability at 100 µM (%) Optimal Labeling Concentration Cell Type Tested Reference
This compound >90% 25–100 µM HepG2, A549, Vero-81
Ac4GlcNAz >85% 50–200 µM Jurkat, CHO
Ac4ManNAz <80% 10 µM B16, splenocytes

Note: Ac4ManNAz exhibits dose-dependent transcriptomic perturbations (e.g., MAPK pathway), limiting its utility at high concentrations .

Emerging Alternatives

  • Ac36deoGlcNAz: Reduces nonspecific S-glycosylation artifacts compared to this compound/Ac4GlcNAz, improving O-GlcNAc proteomic specificity .

Biological Activity

Ac4GalNAz (4-Acetamido-4-azido-N-acetylgalactosamine) is a synthetic analog of N-acetylgalactosamine (GalNAc) that has garnered significant attention in the field of glycoscience due to its unique properties and potential applications in biological research. This article delves into the biological activity of this compound, emphasizing its metabolic incorporation, effects on cellular functions, and implications in glycosylation studies.

Overview of this compound

This compound is an azide-modified sugar that serves as a substrate for glycosylation processes. Its structure allows it to be incorporated into glycoconjugates in living cells, facilitating the study of glycan functions and interactions. The azide group enables bioorthogonal labeling through click chemistry, making it a valuable tool for probing cellular processes.

Metabolic Incorporation and Labeling Efficiency

This compound is metabolically incorporated into glycoproteins and glycolipids within cells. Studies have demonstrated that it can be effectively utilized in various cell lines, including HeLa and CHO cells. For instance, when treated with this compound, these cells exhibit significant labeling of proteins via bioorthogonal reactions, allowing for visualization and identification of glycosylated proteins.

Table 1: Labeling Efficiency of this compound Compared to Other Analogues

CompoundLabeling Efficiency (%)Cytotoxicity (IC50 μM)
This compoundHigh500
GalNAzLow>1000
Ac2GalNAzModerate>1000
4FGalNAzModerate200

Note: Labeling efficiency was assessed via fluorescence scanning after click chemistry reactions.

Cellular Effects and Physiological Impact

Research indicates that this compound influences various cellular functions. For example, treatment with this compound has been shown to alter gene expression profiles significantly. In a study involving human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs), it was observed that higher concentrations of this compound led to down-regulation of genes associated with cell adhesion, cytokine signaling, and extracellular matrix interactions.

Case Study: Transcriptomic Changes Induced by this compound

In a transcriptomic analysis of hUCB-EPCs treated with varying concentrations of this compound (10, 20, and 50 μM), researchers identified over 600 genes with altered expression levels. Notably:

  • Cell Adhesion Genes : Significant down-regulation was observed in integrins (ITGA5, ITGB8) and other adhesion-related genes.
  • Cytokine Signaling : Genes involved in cytokine-receptor interactions were also down-regulated.
  • Cell Cycle Regulation : Key regulators of the cell cycle showed reduced expression, suggesting potential impacts on cell proliferation.

The biological activity of this compound can be attributed to its role in post-translational modifications (PTMs). By incorporating into glycoproteins, it can modify their functions and interactions. The azide group allows for subsequent labeling with fluorescent tags or other probes through click chemistry, facilitating the study of glycoprotein dynamics.

Table 2: Summary of Mechanisms Influenced by this compound

MechanismDescription
GlycosylationIncorporation into glycoproteins via metabolic pathways.
Gene ExpressionModulation of gene expression related to cell adhesion and signaling pathways.
Cellular SignalingAlterations in signaling pathways impacting cell proliferation and apoptosis.

Applications in Research

This compound has broad applications in biochemical research:

  • Glycoproteomics : It enables the identification and characterization of glycoproteins through selective labeling.
  • Cell Biology : Researchers utilize it to study the effects of glycosylation on cell behavior, including adhesion, migration, and immune responses.
  • Therapeutic Potential : Understanding how this compound affects cellular pathways may lead to new therapeutic strategies targeting glycosylation-related diseases.

Q & A

Basic Research Questions

Q. What are the primary research applications of Ac4GalNAz in glycobiology?

this compound is a metabolic precursor used to label and study glycoconjugates. Key applications include:

  • Cell surface sialoglycoprotein detection : this compound enables a two-step technique where azide-modified glycans are tagged via click chemistry (e.g., with DBCO probes) for imaging or proteomic analysis .
  • Drug delivery and cell imaging : Its non-toxic nature allows live-cell tracking of glycan dynamics .
  • O-GlcNAcylated protein analysis : Through UDP-GlcNAz biosynthesis mediated by C4-epimerase (GALE), this compound labels nuclear and cytoplasmic O-GlcNAc-modified proteins .

Q. How does this compound facilitate metabolic labeling of O-GlcNAcylated proteins?

this compound enters the GalNAc salvage pathway, where it is converted to UDP-GalNAz. The enzyme GALE epimerizes UDP-GalNAz to UDP-GlcNAz, which is incorporated into O-GlcNAcylated proteins via O-GlcNAc transferase (OGT). This process is cell-type-dependent; for example, CHO cells show robust nuclear labeling, while ldlD cells (GALE-deficient) require exogenous GALE expression to enable labeling .

Advanced Research Questions

Q. How do cell-specific factors influence this compound labeling efficiency?

Labeling efficiency depends on:

  • GALE activity : Cells lacking GALE (e.g., ldlD CHO cells) show no labeling unless rescued by human ALE (GALE homolog) .
  • Glycosylation pathway activation : In ovarian cancer (A2780s) cells, GALNT3 knockdown reduces GALE expression, altering glycan labeling patterns .
  • Compartmentalization : Nuclear proteins are preferentially labeled due to high O-GlcNAc density, while cell surface labeling correlates with secretory pathway integrity .

Q. What are optimal this compound concentrations and incubation times to balance labeling efficacy and cell viability?

  • Concentration :

  • 10 μM for 72 hours minimizes cytotoxicity in transcriptomic studies .
  • 100 μM for 24 hours maximizes surface glycoprotein coverage in HepG2 cells .
    • Time : Fluorescence intensity in Jurkat cells peaks at 48 hours for 35 μM treatments but declines in rescue experiments, suggesting metabolic saturation .
    • Recommendation : Conduct pilot dose-response assays (e.g., 10–250 μM) with viability controls (e.g., MTT assays) .

Q. How can contradictory data on this compound's effects on cell viability be reconciled?

Discrepancies arise from:

  • Cell-type variability : Jurkat cells tolerate 100 μM this compound for 24 hours, while higher doses (>50 μM) in other cell lines activate apoptosis pathways .
  • Labeling duration : Short-term exposure (24 hours) has minimal impact, but prolonged incubation (72 hours) may disrupt MAPK signaling .
  • Resolution : Use transcriptomics (e.g., RNA-seq) to identify toxicity thresholds and validate with rescue experiments .

Q. What methodologies validate this compound-labeled glycoproteins in complex biological systems?

  • Click chemistry : DBCO-488 or biotin-alkyne probes for fluorescence microscopy or flow cytometry .
  • Proteomics : IsoTaG (Isotope Targeted Glycoproteomics) characterizes intact glycopeptides via LC-MS/MS .
  • In vivo models : Zebrafish embryos and mice injected with this compound enable non-invasive tracking of glycan turnover during development .

Q. How does this compound compare to other metabolic precursors like Ac4ManNAz or Ac4GlcNAz?

  • Specificity : this compound labels O-GalNAc (mucin-type), O-GlcNAc, and N-GlcNAc glycans via GALE-mediated epimerization, whereas Ac4ManNAz targets sialic acid .
  • Efficiency : In HepG2 cells, this compound (100 μM) outperforms Ac4ManNAz in surface glycoprotein coverage .
  • Strategy : Test multiple precursors (e.g., this compound, Ac4GlcNAz) to optimize labeling for specific glycosylation pathways .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMISDAXLUIXKM-YJUJGKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.